Methane, trifluoro(fluoromethoxy)-
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Overview
Description
Preparation Methods
The synthesis of methane, trifluoro(fluoromethoxy)- involves several steps and specific reaction conditions. One common method includes the fluorination of carbon monoxide (CO) using fluorine gas (F2) in a multi-stage process. The initial stage involves one-stage fluorination, followed by two-stage thermal fluorination and two-stage catalytic fluorination . The reaction conditions typically involve temperatures higher than 350°C for thermal fluorination and between 150°C to 250°C for catalytic fluorination, with alkali metal fluoride used as a catalyst . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Methane, trifluoro(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorine atoms, leading to the formation of less fluorinated derivatives.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methane, trifluoro(fluoromethoxy)- has several applications in scientific research:
Biology: Its unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of methane, trifluoro(fluoromethoxy)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function. The pathways involved often include the formation of stable complexes with other molecules, which can alter their reactivity and stability .
Comparison with Similar Compounds
Methane, trifluoro(fluoromethoxy)- can be compared with other similar fluorinated compounds, such as:
Trifluoro(trifluoromethoxy)methane: This compound has a similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
Tetrafluorodimethylether: Another fluorinated ether with distinct properties and uses in various industrial applications.
The uniqueness of methane, trifluoro(fluoromethoxy)- lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other fluorinated ethers.
Properties
CAS No. |
2261-01-0 |
---|---|
Molecular Formula |
C2H2F4O |
Molecular Weight |
118.03 g/mol |
IUPAC Name |
trifluoro(fluoromethoxy)methane |
InChI |
InChI=1S/C2H2F4O/c3-1-7-2(4,5)6/h1H2 |
InChI Key |
LCWWNOJPOGPGQK-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(F)(F)F)F |
Origin of Product |
United States |
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